molecular formula C15H14BrNO2 B186078 N-(3-bromophenyl)-4-ethoxybenzamide CAS No. 333348-88-2

N-(3-bromophenyl)-4-ethoxybenzamide

Cat. No.: B186078
CAS No.: 333348-88-2
M. Wt: 320.18 g/mol
InChI Key: KUGQSLOETCRSPW-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-4-ethoxybenzamide is a benzamide derivative characterized by a 4-ethoxy-substituted benzoyl group attached to a 3-bromophenylamine moiety. The ethoxy group at the para position of the benzamide ring and the bromine atom at the meta position of the aniline ring define its structural uniqueness. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by these substituents.

Properties

CAS No.

333348-88-2

Molecular Formula

C15H14BrNO2

Molecular Weight

320.18 g/mol

IUPAC Name

N-(3-bromophenyl)-4-ethoxybenzamide

InChI

InChI=1S/C15H14BrNO2/c1-2-19-14-8-6-11(7-9-14)15(18)17-13-5-3-4-12(16)10-13/h3-10H,2H2,1H3,(H,17,18)

InChI Key

KUGQSLOETCRSPW-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide (I) This compound features a bromine atom at the para position of the aniline ring and three methoxy groups on the benzamide ring. Crystal packing studies reveal N–H···O hydrogen-bonded chains along the [101] direction, a feature that may differ in N-(3-bromophenyl)-4-ethoxybenzamide due to steric hindrance from the bulkier ethoxy group .
  • N-(2-Nitrophenyl)-4-bromo-benzamide (II) The nitro group at the ortho position introduces strong electron-withdrawing effects, reducing electron density on the aniline ring. This contrasts with the meta-bromo substituent in the target compound, which exerts a weaker electron-withdrawing effect.

Heterocyclic and Functional Group Modifications

  • N-[4-(3-Bromophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide (III) Incorporation of a thiazole ring introduces a heterocyclic system, which may enhance biological activity (e.g., kinase inhibition or antimicrobial properties) compared to the simpler benzamide scaffold.
  • N-[(6-Chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide (IV)
    The sulfonylpyridine moiety in this compound introduces a charged sulfonamide group, drastically altering solubility and metabolic stability. Chlorine at the pyridine ring’s para position may enhance halogen bonding interactions in biological systems, a property absent in the bromophenyl derivative .

Halogen Substitution Comparisons

  • 4-Ethoxy-N-(3-fluorophenyl)benzamide (V)
    Replacing bromine with fluorine reduces steric bulk and increases electronegativity. Fluorine’s smaller size may improve membrane permeability, while its strong electron-withdrawing effect could modulate the compound’s dipole moment and intermolecular interactions. Such differences are critical in drug design for optimizing pharmacokinetics .

  • 4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (VI) The chromenone ring system in this compound provides a planar aromatic structure capable of π-π stacking interactions, which are absent in the target compound. This structural feature is often leveraged in materials science for organic semiconductors or fluorescent probes .

Table 1: Key Structural and Functional Comparisons

Compound Substituents (Benzamide/Aniline) Key Features Potential Applications Reference
This compound 4-ethoxy (Bz); 3-Br (An) Moderate steric bulk, balanced electronics Medicinal chemistry, crystallography -
(I) 3,4,5-OMe (Bz); 4-Br (An) High solubility, hydrogen-bonded chains Crystallography, antitumor agents
(II) 4-Br (Bz); 2-NO₂ (An) Electron-deficient aniline, planar structure Energetic materials
(III) 4-OEt (Bz); thiazolyl-Br (An) Heterocyclic rigidity Kinase inhibitors
(V) 4-OEt (Bz); 3-F (An) High electronegativity, small size CNS-targeting drugs

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